1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-
Description
1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl- is a bicyclic ketal derivative characterized by a spirocyclic structure combining a cyclohexene ring and a 1,4-dioxane moiety. The 8-ethenyl substituent introduces a reactive alkene group, enabling diverse chemical transformations such as cross-coupling reactions and functionalization . Its synthesis typically involves the Grignard addition of vinylmagnesium bromide to 1,4-dioxaspiro[4.5]decan-8-one, followed by acid-catalyzed cyclization (e.g., TsOH in toluene) to form the spirocyclic framework . This compound serves as a versatile intermediate in organic synthesis, particularly in nickel-catalyzed regioselective diarylation reactions .
Properties
CAS No. |
57707-02-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
8-ethenyl-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C10H14O2/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h2-3H,1,4-8H2 |
InChI Key |
GBUIUJOMOFDXGX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 8-Aryl Derivatives
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 126991-60-4):
- Molecular Formula : C₁₄H₁₅ClO₂
- Molecular Weight : 250.72 g/mol
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation.
- Key Differences : The electron-withdrawing chloro group enhances electrophilicity at the spirocyclic center, making it suitable for nucleophilic aromatic substitution. Reduced reactivity in alkene-based transformations compared to the ethenyl analogue .
8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 177982-32-0):
(b) Boron-Containing Analogues
- 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 680596-79-6):
(c) Sulfur-Containing Analogues
- 7-(Pent-4-en-1-yl)-1,4-dithiaspiro[4.5]dec-6-ene :
Functional Group Variations
(b) Stability
- The ethenyl derivative is prone to polymerization under acidic or radical conditions.
- Dithiaspiro analogues exhibit higher thermal stability due to sulfur’s larger atomic radius and reduced ring strain .
Q & A
Q. What are the standard synthetic routes for 1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-?
The compound is typically synthesized via acid-catalyzed cyclization or spiroannulation. A common method involves refluxing a precursor (e.g., diol or ketone derivatives) with p-toluenesulfonic acid in a 1:1 acetone-water mixture (0.5 M concentration) under controlled temperature (80–100°C) for 12–24 hours . Optimization of solvent ratios and catalyst loading is critical to achieving yields >70%. Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to verify the spirocyclic ether and ethenyl moieties .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Key characterization techniques include:
- NMR : Distinct signals for the ethenyl group (δ 5.0–6.0 ppm for protons, δ 120–140 ppm for carbons) and spirocyclic oxygen atoms (δ 60–100 ppm for carbons).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 196.2 for C₁₁H₁₆O₂) confirm the molecular formula .
- X-ray Crystallography : Resolves spirocyclic geometry and substituent orientation .
Q. What are the primary reactivity patterns of the ethenyl group in this compound?
The ethenyl group undergoes electrophilic addition (e.g., bromination) and cycloaddition reactions. For example, Diels-Alder reactions with dienophiles like maleic anhydride proceed at 60°C in dichloromethane, forming six-membered adducts . Steric hindrance from the spirocyclic structure slows reactivity compared to linear analogs, requiring longer reaction times (~24 hours) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up production?
Yield optimization involves:
- Catalyst Screening : Substituting p-toluenesulfonic acid with Lewis acids (e.g., BF₃·Et₂O) improves regioselectivity in spirocycle formation .
- Solvent Engineering : Replacing acetone with THF reduces byproduct formation during cyclization .
- Flow Chemistry : Continuous reactors minimize thermal degradation, enhancing reproducibility at multi-gram scales .
Q. What methodologies resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., cytotoxicity vs. neuroprotection) arise from assay variability. A standardized protocol includes:
- Cell Line Validation : Use authenticated lines (e.g., MCF-7 for cancer studies).
- Dose-Response Curves : Test concentrations from 1–100 µM with triplicate measurements .
- Comparative Studies : Benchmark against structurally related compounds (e.g., 8-methyl derivatives) to isolate substituent effects .
Table 1 : Representative Bioactivity Data for Structural Analogs
| Compound | Biological Activity | Model System | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 8-Methyl derivative | Cytotoxicity | MCF-7 | 20.0 | |
| 8-Hydroxy derivative | Antioxidant | Liver Homogenate | 156.3 | |
| 8-Ethenyl target compound | Neuroprotection | Neuronal Cells | N/A* | |
| *Dose-dependent activity observed without definitive IC₅₀ . |
Q. What mechanistic insights explain its activity in biological systems?
Molecular dynamics simulations suggest the spirocyclic core binds to hydrophobic enzyme pockets (e.g., cytochrome P450), while the ethenyl group participates in π-π stacking with aromatic residues. Kinetic assays using purified enzymes (e.g., CYP3A4) show competitive inhibition (Kᵢ = 8.2 µM), validated via Lineweaver-Burk plots .
Q. How do steric and electronic effects influence its participation in cross-coupling reactions?
The spirocyclic structure imposes steric constraints, limiting Suzuki-Miyaura coupling to low-bulk aryl boronic acids (e.g., phenylboronic acid). Pd(PPh₃)₄ catalysts in toluene (110°C, 48 hours) achieve 40–50% conversion, whereas bulkier substrates (e.g., 2-naphthyl) show <10% yield . Electronic effects from the oxygen atoms enhance stability toward oxidation compared to non-spirocyclic analogs.
Methodological Challenges
Q. What strategies mitigate degradation during long-term storage?
Q. How are computational models used to predict its physicochemical properties?
DFT calculations (B3LYP/6-31G*) predict logP = 2.1 and polar surface area = 45 Ų, correlating with moderate blood-brain barrier permeability. MD simulations (AMBER force field) model membrane interaction dynamics, highlighting preferential partitioning into lipid bilayers .
Data Interpretation
Q. How should researchers address variability in spectroscopic data across studies?
Ensure solvent deuterization consistency (e.g., CDCl₃ vs. DMSO-d₆ shifts proton signals by 0.3–0.5 ppm). Reference internal standards (e.g., TMS) and report acquisition parameters (e.g., 500 MHz NMR, 256 scans) . Cross-validate with HRMS to rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
